3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester

Description

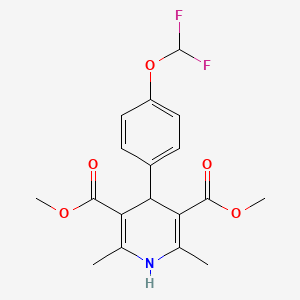

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester is a dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nifedipine and nimodipine. The compound features:

- A 1,4-dihydropyridine core substituted with two methyl groups at positions 2 and 4.

- A 4-(difluoromethoxy)phenyl group at position 4, introducing electron-withdrawing fluorine atoms.

- Dimethyl ester groups at positions 3 and 5, enhancing lipophilicity and membrane permeability.

Properties

CAS No. |

84761-71-7 |

|---|---|

Molecular Formula |

C18H19F2NO5 |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

dimethyl 4-[4-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-5-7-12(8-6-11)26-18(19)20/h5-8,15,18,21H,1-4H3 |

InChI Key |

FXAPKJSBQQAVQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyran Derivative Route

A patented method describes the preparation of 4-substituted pyridine-2,6-dicarboxylic acid derivatives by reacting 3,4-dihydro-2H-pyran derivatives with ammonium acetate in a suitable solvent. This method allows the introduction of various substituents at the 4-position of the pyridine ring, including aryl groups like 4-(difluoromethoxy)phenyl, under mild conditions.

- Reaction conditions: The reaction typically proceeds in a solvent such as ethanol or acetonitrile with ammonium acetate as a nitrogen source.

- Advantages: Mild conditions, concise synthesis, and tolerance of diverse substituents.

- Outcome: Formation of the pyridine ring with 2,6-dicarboxylic acid groups and 4-substitution.

Aldol Condensation-Michael Addition-Cyclization Cascade

Another approach involves a cascade reaction starting from pyruvates and aldehydes, catalyzed to form the substituted pyridine ring system. This method is useful for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives with various aryl groups.

Formation of the 1,4-Dihydro-2,6-Dimethyl Substitution Pattern

The 1,4-dihydropyridine core with 2,6-dimethyl substitution is commonly synthesized via the Hantzsch dihydropyridine synthesis, a well-established multicomponent reaction.

Hantzsch Dihydropyridine Synthesis

- Reactants: Aromatic aldehyde (bearing the 4-substituent, e.g., 4-(difluoromethoxy)benzaldehyde), β-ketoesters (such as methyl acetoacetate), and ammonium acetate.

- Catalyst: Iron-copper supported on ZSM-5 nanocatalyst has been reported to enhance reaction efficiency in aqueous media.

- Conditions: Sonication at ambient temperature in water, reaction time 5–8 minutes.

- Workup: Filtration, washing, drying, and recrystallization.

- Yield: High yields (up to 95%) reported for similar derivatives.

This method allows the introduction of the 4-substituted aromatic group at the 4-position of the dihydropyridine ring, with methyl groups at 2 and 6 positions derived from the β-ketoester.

Esterification to Dimethyl Ester

The final step involves esterification of the carboxylic acid groups at positions 3 and 5 of the pyridine ring to form the dimethyl ester.

Acid-Catalyzed Esterification

- Reagents: Methanol as the alcohol and sulfuric acid or other strong acid catalysts.

- Conditions: Reflux under anhydrous conditions to drive esterification.

- Notes: Careful control of temperature and reaction time is necessary to avoid side reactions or hydrolysis.

- Outcome: Conversion of carboxylic acid groups to methyl esters, yielding the dimethyl ester derivative.

Alternative Peptide Coupling-Based Methods (Less Direct)

Some research uses 3,5-pyridinedicarboxylic acid as a starting material for peptide coupling to form bis-ester derivatives, which can be modified further. These methods involve:

- Activation of carboxylic acids using ethyl chloroformate and triethylamine.

- Coupling with amino acid esters.

- Hydrazinolysis or hydrolysis to modify ester groups.

While these methods are more relevant to peptide conjugates, they demonstrate the versatility of 3,5-pyridinedicarboxylic acid derivatives in synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of supported nanocatalysts (Fe-Cu/ZSM-5) in aqueous media significantly improves the efficiency and environmental profile of the Hantzsch synthesis step.

- Mild reaction conditions in the pyran derivative method allow for the preservation of sensitive substituents such as difluoromethoxy groups.

- Esterification remains a classical step but requires optimization to prevent hydrolysis or side reactions, especially with multifunctional molecules.

- The synthetic routes are adaptable to various 4-substituents, enabling structural diversity for pharmaceutical or bioactive compound development.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers.

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its aromatic structure allows it to interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among DHP derivatives influence their electronic properties, bioavailability, and biological activity. Below is a comparative analysis of substituents and ester groups:

Table 1: Substituent and Ester Group Comparison

Notes:

- The difluoromethoxy group in the target compound introduces moderate electron-withdrawing effects compared to nitro groups (stronger) or methoxy groups (electron-donating) .

- Dimethyl esters (target, nifedipine) confer lower molecular weight and higher metabolic stability than bulkier esters (e.g., diethyl in lacidipine) .

Pharmacological and Physicochemical Properties

Calcium Channel Antagonism

- Nifedipine and nimodipine are potent vasodilators due to their nitro-substituted phenyl groups, which enhance binding to L-type calcium channels .

- Cilnidipine ’s dual N-/L-type calcium channel blocking activity is attributed to its 2-methoxyethyl ester groups, which prolong its duration of action .

- The difluoromethoxy group in the target compound may modulate voltage-dependent channel binding, though its exact potency requires empirical validation.

Photochemical and Antioxidant Behavior

- Nifedipine undergoes photodegradation to a nitroso derivative (NTP), which exhibits radical-scavenging properties .

Lipophilicity and Bioavailability

- Dimethyl esters (logP ~2.5–3.0) balance solubility and membrane permeability, favoring oral absorption .

- Bulkier esters (e.g., diethyl or bis-methoxyethyl in cilnidipine) increase logP (>4.0), enhancing tissue retention but requiring higher doses .

Crystallographic and Conformational Insights

- Crystal structures of analogs (e.g., 4-(4-bromophenyl)-DHP diethyl ester ) reveal planar dihydropyridine rings and hydrogen-bonding networks stabilizing the active conformation .

- The difluoromethoxy group ’s steric and electronic effects may alter intermolecular interactions, as seen in derivatives with halogenated substituents .

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Compound Overview

- Molecular Formula : C17H18F2N2O4

- Molecular Weight : Approximately 365.35 g/mol

- Physical State : Pale yellow to yellow crystalline powder at room temperature

The compound features a pyridine ring with two carboxylic acid groups and a difluoromethoxyphenyl moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of 3,5-pyridinedicarboxylic acid derivatives typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. The initial steps often include the formation of the pyridine ring followed by the introduction of various substituents such as difluoromethoxy groups.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated significant activity against various breast cancer cell lines, including MCF7, MDAMB231, HS578T, and MDAMB435. Notably, the most potent compounds were found to be particularly effective against the MCF7 cell line. The results from these studies are summarized in the following table:

| Compound No. | Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|---|

| 3 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 | |

| 4 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |

| 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 | |

| ... | ... | ... | ... |

These findings indicate that compounds derived from this class can effectively inhibit tumor growth in vivo as well as in vitro .

Anti-Inflammatory Activity

In addition to anti-cancer properties, derivatives of this compound have shown promising anti-inflammatory effects in various models. The ability to protect against edema and inhibit plasma prostaglandin E2 (PGE2) levels suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Breast Cancer Treatment :

A study utilized xenograft models to evaluate the efficacy of selected compounds derived from pyridinedicarboxylic acid against MCF7 breast cancer cells in vivo. Results indicated a significant reduction in tumor size compared to control groups, supporting the potential use of these compounds in therapeutic settings . -

Inflammation Model Studies :

Various animal models were employed to assess the anti-inflammatory effects of these compounds. The results consistently showed a marked decrease in inflammation markers and symptoms when treated with specific doses of pyridinedicarboxylic acid derivatives .

The exact mechanisms through which these compounds exert their biological effects are still under investigation but may involve:

- Modulation of signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of inflammatory mediators such as cytokines and prostaglandins.

- Direct cytotoxic effects on cancer cells through apoptosis induction.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via Hantzsch dihydropyridine synthesis, involving cyclocondensation of an aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde), β-ketoester (e.g., dimethyl 3-oxopentanedioate), and ammonium acetate. Key optimization steps include solvent selection (e.g., ethanol or methanol), temperature control (reflux at 60–80°C), and catalyst use (e.g., Lewis acids like ZnCl₂). Monitoring by TLC or HPLC ensures reaction completion. Substituent effects (e.g., electron-withdrawing difluoromethoxy groups) may require extended reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyridine NH at δ ~5.2 ppm, aromatic protons from the difluoromethoxy-phenyl group) and carbon types (e.g., ester carbonyls at δ ~165–170 ppm) .

- FT-IR : Confirms ester C=O stretches (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the crystal structure determined, and what structural insights are gained?

Single-crystal X-ray diffraction (SCXRD) reveals the boat conformation of the dihydropyridine ring, planarity of the aryl substituents, and intermolecular hydrogen bonding (e.g., N–H⋯O interactions between NH and ester carbonyls). Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯H, C⋯O interactions) .

Advanced Research Questions

Q. How can computational methods (DFT) resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict geometric parameters (bond lengths, angles) and vibrational frequencies. Discrepancies in NH or carbonyl group positions may arise from crystal packing effects not modeled in gas-phase DFT. Comparing experimental (XRD) and computed structures helps validate the computational approach .

Q. What strategies address contradictions in pharmacological activity data for structurally similar dihydropyridines?

Structural analogs (e.g., nitro- or fluorophenyl derivatives) show varying Ca²⁺ channel blockade due to substituent electronic effects. Use SAR studies to correlate substituent polarity (e.g., difluoromethoxy vs. nitro groups) with bioactivity. Validate via in vitro assays (e.g., patch-clamp for ion channel modulation) .

Q. How does the difluoromethoxy substituent influence stability under physiological conditions?

Fluorine atoms enhance metabolic stability by resisting oxidative degradation. Assess stability via:

- HPLC-UV/MS : Track degradation products in simulated gastric fluid (pH 1.2) or liver microsomes.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for diesters) .

Q. What advanced techniques quantify intermolecular interactions in polymorphic forms?

- SCXRD : Identifies hydrogen-bonding networks and packing motifs.

- DSC/TGA : Detects polymorph transitions via melting point or enthalpy changes.

- Solid-State NMR : Resolves conformational differences in amorphous vs. crystalline phases .

Methodological Considerations

Q. How to optimize chromatographic purity for in vivo studies?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Gradient elution (60–90% acetonitrile over 20 min) resolves ester derivatives. Validate purity (>98%) via UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

- ECHA Guidelines : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact.

- Storage : Keep at 4°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.